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molecular formula C11H13NO2 B8453612 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Cat. No. B8453612
M. Wt: 191.23 g/mol
InChI Key: ZNBBQUQMTRKKPH-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To a solution of 1-methyl-1-H-indol-7-ol (Chemstep, CAS: 47577-33-4, 0.98 g, 6.8 mmol) and 2-iodoethanol (Fluka, 1.60 g, 8.6 mmol)) in DMF abs. (10 mL) was added potassium carbonate (1.84 g, 13 mmol). The reaction mixture at rt for 20 h, then at 70° C. for 24 h, quenched with ice/water, extracted with ethyl acetate. The organics were washed, dried and concentrated, the residue chromatographed on silica gel using heptane/ethyl acetate as eluent to obtain the desired compound (0.82 g) as a creamy solid. MS (ISP): m/e 192.3 (M+H)+
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3]1.I[CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:13][CH2:14][OH:15])[CH:4]=[CH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
CN1C=CC2=CC=CC(=C12)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
ICCO
Step Three
Name
Quantity
1.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 70° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1C=CC2=CC=CC(=C12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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